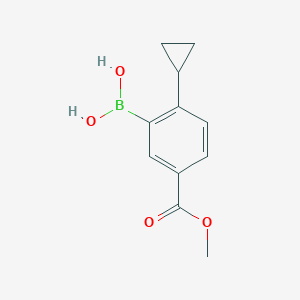

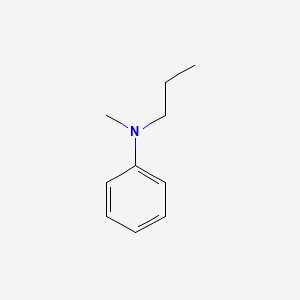

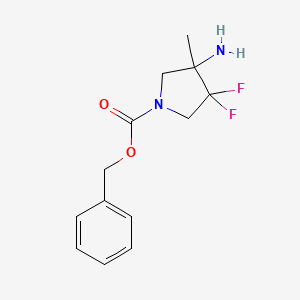

![molecular formula C23H29ClO6 B14084010 Methyl 7-{2-[4-(3-chlorophenoxy)-3-hydroxybut-1-en-1-yl]-3,5-dihydroxycyclopentyl}hepta-2,5-dienoate](/img/structure/B14084010.png)

Methyl 7-{2-[4-(3-chlorophenoxy)-3-hydroxybut-1-en-1-yl]-3,5-dihydroxycyclopentyl}hepta-2,5-dienoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Delprostenate, also known as ONO-1052, is a synthetic prostaglandin derivative. It is a small molecule with a complex chemical structure, primarily used in scientific research. Prostaglandins are a group of physiologically active lipid compounds having diverse hormone-like effects in animals.

Preparation Methods

The synthesis of Delprostenate involves multiple steps and specific reaction conditions. One of the synthetic routes includes the hydrolysis of 2-oxa-3-oxo-6-syn-hydroxymethyl-7-anti-acetoxy-cis-bicyclo[3.3.0]octane with potassium hydroxide in methanol, followed by partial acetylation with acetic anhydride in pyridine. The reaction sequence continues with the use of dihydropyran and p-toluenesulfonic acid in dichloromethane, reduction with diisobutylaluminium hydride in toluene at -60°C, and several other steps involving Wittig reactions, methylation, and oxidation

Chemical Reactions Analysis

Delprostenate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium hydroxide, acetic anhydride, dihydropyran, p-toluenesulfonic acid, diisobutylaluminium hydride, and diazomethane . Major products formed from these reactions include various protected and unprotected lactones, hydroxymethyl compounds, and methyl esters. The compound’s reactivity is influenced by its complex structure, which allows for multiple functional group transformations.

Scientific Research Applications

Delprostenate has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the synthesis and reactivity of prostaglandin derivatives. In biology and medicine, it has been investigated for its potential effects on various physiological processes, although it is not approved for clinical use . The compound’s unique structure and reactivity make it a valuable tool for researchers exploring the mechanisms of prostaglandin action and the development of new therapeutic agents.

Mechanism of Action

The exact mechanism of action of Delprostenate is not well-documented. as a prostaglandin derivative, it is likely to interact with prostaglandin receptors and influence various signaling pathways. Prostaglandins typically exert their effects by binding to specific receptors on the surface of target cells, leading to the activation of intracellular signaling cascades that regulate diverse physiological processes . Further research is needed to elucidate the specific molecular targets and pathways involved in Delprostenate’s action.

Comparison with Similar Compounds

Delprostenate can be compared to other prostaglandin derivatives such as dinoprostone (prostaglandin E2) and prostaglandin F2alpha. These compounds share similar structural features and biological activities but differ in their specific receptor affinities and physiological effects . Delprostenate’s unique synthetic route and chemical structure distinguish it from other prostaglandins, making it a valuable compound for research purposes.

Properties

Molecular Formula |

C23H29ClO6 |

|---|---|

Molecular Weight |

436.9 g/mol |

IUPAC Name |

methyl 7-[2-[4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hepta-2,5-dienoate |

InChI |

InChI=1S/C23H29ClO6/c1-29-23(28)10-5-3-2-4-9-19-20(22(27)14-21(19)26)12-11-17(25)15-30-18-8-6-7-16(24)13-18/h2,4-8,10-13,17,19-22,25-27H,3,9,14-15H2,1H3 |

InChI Key |

FNAMRDZHKYQEBA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=CCC=CCC1C(CC(C1C=CC(COC2=CC(=CC=C2)Cl)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

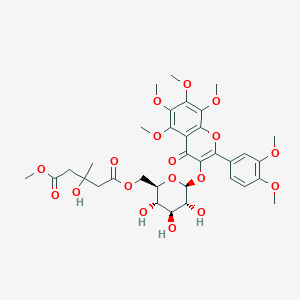

![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14083943.png)

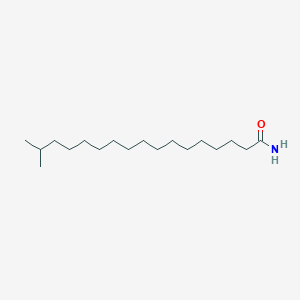

![Propanedinitrile, [(4-hydroxyphenyl)hydrazono]-](/img/structure/B14083950.png)

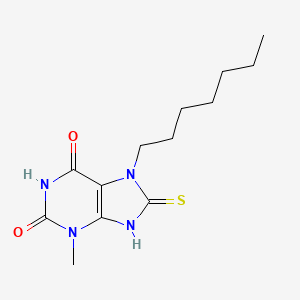

![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083995.png)

![N-ethyl-N-{[4-(trifluoromethyl)phenyl]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14083998.png)

![7-Bromo-1-(4-chlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083999.png)